3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
Overview
Description
3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the third position and two methyl groups at the seventh position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Bromination: The precursor undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Methylation: The brominated intermediate is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Cyclization: The final step involves cyclization to form the dihydroquinoline structure, often using acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dihydroquinoline to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted quinolines depending on the nucleophile used.
Oxidation: Oxidized quinoline derivatives with altered electronic properties.
Reduction: Tetrahydroquinoline derivatives with increased saturation.
Scientific Research Applications
3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in organic electronics and as a precursor for functional materials.
Mechanism of Action
The mechanism of action of 3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in cellular processes, such as kinases or proteases.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Chloro-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione:
Uniqueness
3-Bromo-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione: is unique due to the presence of the bromine atom, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable compound for developing new materials and therapeutic agents.
Properties
IUPAC Name |
3-bromo-7,7-dimethyl-6,8-dihydro-1H-quinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-11(2)4-8-6(9(14)5-11)3-7(12)10(15)13-8/h3H,4-5H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNULXJYEFKOVSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2)Br)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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